molecular formula C16H23N3O2S2 B2945341 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893363-78-5

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2945341
CAS No.: 893363-78-5
M. Wt: 353.5
InChI Key: FATMLDWYDYOTJT-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with a 3-ethyl group and a 2-(azepan-1-yl)-2-oxoethylsulfanyl moiety. Key physicochemical properties include:

  • Molecular Formula: C27H30N4O2S2
  • Molecular Weight: 506.69 g/mol
  • logP: 5.75 (indicative of high lipophilicity)
  • Polar Surface Area (PSA): 50.395 Ų (moderate polarity) .

The azepan-1-yl group (7-membered ring) and ethyl substituent contribute to its steric and electronic profile, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(7-10-22-14)17-16(19)23-11-13(20)18-8-5-3-4-6-9-18/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATMLDWYDYOTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent, such as xylene, and using a desiccant like calcium chloride to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidin-4-one Derivatives
  • Compound F396-0842 (): Shares the thieno[3,2-d]pyrimidin-4-one core but substitutes the 3-ethyl group with a 4-fluorobenzyl moiety.
  • Compound 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (): Core: Thieno[2,3-d]pyrimidin-4-one (positional isomer of the target compound). Substituents: 5,6-dimethyl groups and 4-fluorophenyl-oxoethylsulfanyl. Impact: The 2,3-d fused ring system may alter π-π stacking interactions compared to the 3,2-d isomer .
Benzo-Fused Thienopyrimidinones
  • Compound 61 (): 2-Phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one. Activity: IC50 = 21 nM (TNKS1), 29 nM (TNKS2). Key Feature: Benzene ring fusion increases aromatic surface area, enhancing potency against tankyrases (TNKS) .

Substituent Modifications

Azepan-1-yl vs. Piperidin-1-yl
  • Compound C280-1185 (): Substitutes azepan-1-yl with piperidin-1-yl (6-membered ring).
    • Impact : Smaller ring size may reduce steric hindrance and improve metabolic stability .
Sulfanyl-Linked Groups
  • Compound 686772-00-9 (): Features a 4-chlorophenyl-oxoethylsulfanyl group and 4-methylphenyl substituent.

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Weight logP PSA (Ų) Notable Substituents Source
Target Compound Thieno[3,2-d]pyrimidin-4-one 506.69 5.75 50.40 3-Ethyl, azepan-1-yl-oxoethylsulfanyl
F396-0842 Thieno[3,2-d]pyrimidin-4-one 482.60 4.44 50.40 4-Fluorobenzyl
61 (Benzo[4,5]thieno derivative) Benzo[4,5]thieno[3,2-d]pyrimidin-4-one 334.37 3.90* 65.70* 2-Phenyl
686772-00-9 Thieno[3,2-d]pyrimidin-4-one 488.03 4.80* 68.20* 4-Chlorophenyl, 4-methylphenyl

*Estimated values based on analogous structures.

Biological Activity

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has gained attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound's structure includes a thieno[3,2-d]pyrimidine core with an azepane ring and a sulfanyl group. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S with a molecular weight of 298.37 g/mol. The synthesis typically involves multi-step organic reactions that introduce the azepane and sulfanyl functionalities into the thieno[3,2-d]pyrimidine framework.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • In vitro studies : A series of compounds were tested against over 60 human tumor cell lines. Compounds similar to 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibited significant growth inhibition. Notably, certain derivatives demonstrated better activity than standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in tumor cells .

Antimicrobial and Antiviral Properties

The compound has also shown promise in preclinical studies for its antimicrobial and antiviral activities:

  • Antimicrobial assays : Various derivatives have been tested against bacterial strains and fungi, showing varying degrees of efficacy. The presence of the thieno ring system enhances the compound's ability to penetrate microbial membranes .

The biological activity of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes like DHFR, disrupting their function and leading to reduced proliferation of cancer cells.
  • Receptor Interaction : It may also interact with cell surface receptors involved in signaling pathways that regulate cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeExperimental FindingsReference
AntitumorSignificant growth inhibition in NCI 60 cell lines; IC50 values lower than MTX
AntimicrobialEffective against various bacterial strains; enhanced membrane penetration
Apoptosis InductionInduces caspase activation leading to apoptosis in cancer cell lines

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